6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
Overview
Description
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, or 6-A7H-4M-2H-C2O, is a naturally occurring chromenone compound found in plants. It is a promising compound for scientific research due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Green Synthesis : A study highlighted an oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones, which is significant for constructing the B and C rings without external oxidants (Vachan et al., 2019).
Biomedical Applications : Another research described a novel multicomponent reaction for creating pyrano-functionalized 2-amino-4H-chromene systems, offering a fast approach for biomedical applications (Vereshchagin et al., 2015).
Chemical Analysis : Schiff Bases derived from 6-amino-2H-chromen-2-one show a linear relation between chemical shifts and Hammett constants of para substituents, which is important for chemical analysis (Ganushchak et al., 2005).
Fluorescence Properties : A study on the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one suggests its potential use in various applications due to fluorescence enhancement in the presence of metals (Gülcan et al., 2022).
Antioxidant Activity : Novel 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones synthesized by a pseudo-multicomponent reaction show excellent antioxidant activity (Saher et al., 2018).
Antimicrobial and Cytotoxic Activity : The synthesized compounds have shown marginal antimicrobial activity but good cytotoxic activity, with 4-hydroxy-3-nitro-2H-chromen-2-one acting as a monobasic ligand and amino acids as bivalent ligands (Aiyelabola et al., 2017).
Bactericidal Activity : 7-Hydroxy-4-Methyl-2 H-Chromen-2-One and its derivatives show high cytotoxic and bactericidal activity against various bacteria and fungi (Khan et al., 2003).
α-Amylase Inhibitory Activities : New benzyl 2H-chromenones synthesized show potent ABTS.+ radical scavenging and α-amylase inhibitory activities, useful for pharmaceutical development (Kumar et al., 2013).
Mechanism of Action
Target of Action
Coumarin derivatives have been intensively screened for different biological properties and have been tested for anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Mode of Action
For instance, some coumarin derivatives inhibit DNA gyrase, an enzyme involved in DNA replication, transcription, and repair .
Biochemical Pathways
For instance, some coumarin derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, thereby affecting the synthesis of prostaglandins and other mediators of inflammation .
Pharmacokinetics
The solubility of the compound in acetone, dimethyl sulfoxide, and dimethylformamide suggests that it may have good bioavailability.
Result of Action
Coumarin derivatives are known to have various effects at the molecular and cellular level, such as inhibiting the activity of enzymes, interacting with dna, and affecting cell signaling pathways .
Action Environment
The stability of the compound under various conditions, such as light sensitivity , suggests that environmental factors may play a role in its action and efficacy.
Biochemical Analysis
Biochemical Properties
6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one has been used as a fluorescent probe for many serine proteases . It interacts with these enzymes, allowing for the detection and measurement of their activity . The nature of these interactions is typically enzymatic, with the compound serving as a substrate for the protease .
Cellular Effects
Many coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, antimicrobial, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . It is possible that this compound may have similar effects on cells and cellular processes.
Molecular Mechanism
As a fluorescent probe for serine proteases, it likely exerts its effects at the molecular level through binding interactions with these enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is soluble in acetone, dimethyl sulfoxide, and dimethylformamide, which suggests it could be stable in these solvents for experimental use .
properties
IUPAC Name |
6-amino-7-hydroxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJTLKIEHIDHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524414 | |
Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68047-36-9 | |
Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for the observed anti-inflammatory activity of 6-amino-7-hydroxy-4-methylcoumarin derivatives?
A1: While the exact mechanism is not fully elucidated in the provided research [], the study suggests that these derivatives likely exert their anti-inflammatory effects by interacting with the cyclooxygenase (COX) enzyme. Molecular docking studies were conducted using MOE software to investigate this interaction []. COX enzymes are involved in the production of prostaglandins, which are key mediators of inflammation. Inhibiting COX can therefore lead to a reduction in inflammation. Further research is needed to confirm the specific interactions with COX isoforms (COX-1 and COX-2) and explore other potential anti-inflammatory mechanisms.
Q2: How does modifying the structure of 6-amino-7-hydroxy-4-methylcoumarin affect its anti-inflammatory activity?
A2: The research highlights the structure-activity relationship (SAR) by synthesizing and evaluating a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones []. The study demonstrated that substitutions on the benzylamino group at the 6th position significantly influenced the anti-inflammatory activity. Specifically, compounds 2, 3, 4, and 9 exhibited significant reduction in paw edema in the carrageenan-induced rat model, indicating potent anti-inflammatory effects []. Notably, compounds 4 and 8 displayed superior activity compared to the reference drug indomethacin after 3 hours []. These findings underscore the importance of specific structural modifications in optimizing the anti-inflammatory properties of this coumarin derivative.
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